molecular formula C4H5ClN2O3S B2511973 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride CAS No. 1701865-36-2

3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride

Cat. No.: B2511973
CAS No.: 1701865-36-2
M. Wt: 196.61
InChI Key: XUNWQLVPDOGRMH-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClN2O3S and a molecular weight of 196.61 g/mol. This compound has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material sciences due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride typically involves the reaction of 3-Amino-5-methyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Amino-5-methyl-1,2-oxazole+Chlorosulfonic acid3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride+HCl\text{3-Amino-5-methyl-1,2-oxazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 3-Amino-5-methyl-1,2-oxazole+Chlorosulfonic acid→3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl by-product.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Sulfonic Acid Derivatives: Formed from oxidation or hydrolysis reactions.

Scientific Research Applications

3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways involved depend on the nature of the derivative formed and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid
  • 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide
  • 3-Amino-5-methyl-1,2-oxazole-4-sulfonate

Comparison

3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. In contrast, the carboxylic acid, sulfonamide, and sulfonate derivatives have different reactivity profiles and applications. For example, the sulfonamide derivative is more stable and less reactive compared to the sulfonyl chloride, making it suitable for different applications in medicinal chemistry.

Properties

IUPAC Name

3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O3S/c1-2-3(11(5,8)9)4(6)7-10-2/h1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNWQLVPDOGRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701865-36-2
Record name 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride
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